molecular formula C9H15N3 B13075894 1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Cat. No.: B13075894
M. Wt: 165.24 g/mol
InChI Key: GWVKUSTXNJHUOT-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolopyridine ring system. The reaction typically requires heating and the use of a suitable solvent, such as ethanol or acetic acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions. Common reagents for these reactions include halogenating agents, alkyl halides, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazolopyridine ring system .

Scientific Research Applications

1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying enzyme activity and protein interactions due to its ability to bind to specific biological targets.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and ring fusion, which confer unique chemical and biological properties that are valuable for various research and industrial applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-ethyl-3-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C9H15N3/c1-3-12-9-6-10-5-4-8(9)7(2)11-12/h10H,3-6H2,1-2H3

InChI Key

GWVKUSTXNJHUOT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCNC2)C(=N1)C

Origin of Product

United States

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